

Application Note: Analysis of Methasulfocarb Residue in Rice using HPLC-UV

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Compound of Interest

Compound Name: Methasulfocarb

Cat. No.: B1676373

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Abstract

This application note details a robust and reliable method for the determination of **methasulfocarb** residues in rice using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase of acetonitrile and water. This method is suitable for routine monitoring of **methasulfocarb** residues in rice to ensure food safety and compliance with regulatory limits.

Introduction

Methasulfocarb is a carbamate pesticide used to control various pests in rice cultivation. Its residues in rice grains pose a potential health risk to consumers. Therefore, a sensitive and reliable analytical method is crucial for monitoring its levels in this staple food crop. High-Performance Liquid Chromatography (HPLC) with UV detection offers a cost-effective and widely available technique for the quantification of pesticide residues. This application note provides a detailed protocol for the extraction, cleanup, and HPLC-UV analysis of **methasulfocarb** in rice.

Experimental

Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Ethyl Acetate (pesticide residue grade)
- Standards: **Methasulfocarb** analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)
- Salts: Anhydrous magnesium sulfate (MgSO_4), Sodium chloride (NaCl)
- Sorbents: Primary secondary amine (PSA) sorbent
- Columns: C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Filters: 0.45 μm syringe filters (PTFE or nylon)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- Homogenizer
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

Preparation of Standard Solutions

- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **methasulfocarb** analytical standard and dissolve it in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.05 $\mu\text{g/mL}$ to 5.0 $\mu\text{g/mL}$. These solutions are used to construct the calibration curve.

Sample Preparation (Modified QuEChERS Method)

- Homogenization: Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

- Hydration: Add 10 mL of water and vortex for 1 minute. Let the sample hydrate for 30 minutes.
- Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
- Salting Out: Add 4 g of anhydrous MgSO_4 and 1 g of NaCl. Immediately shake for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO_4 .
- Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
- Filtration: Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial for analysis.

HPLC-UV Conditions

Parameter	Condition
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile : Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 $^{\circ}\text{C}$
UV Detection	225 nm (based on typical absorbance for similar compounds)
Run Time	10 minutes

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The validation was performed by spiking blank rice samples with known concentrations of **methasulfocarb**.

Table 1: Method Validation Parameters for **Methasulfocarb** in Rice

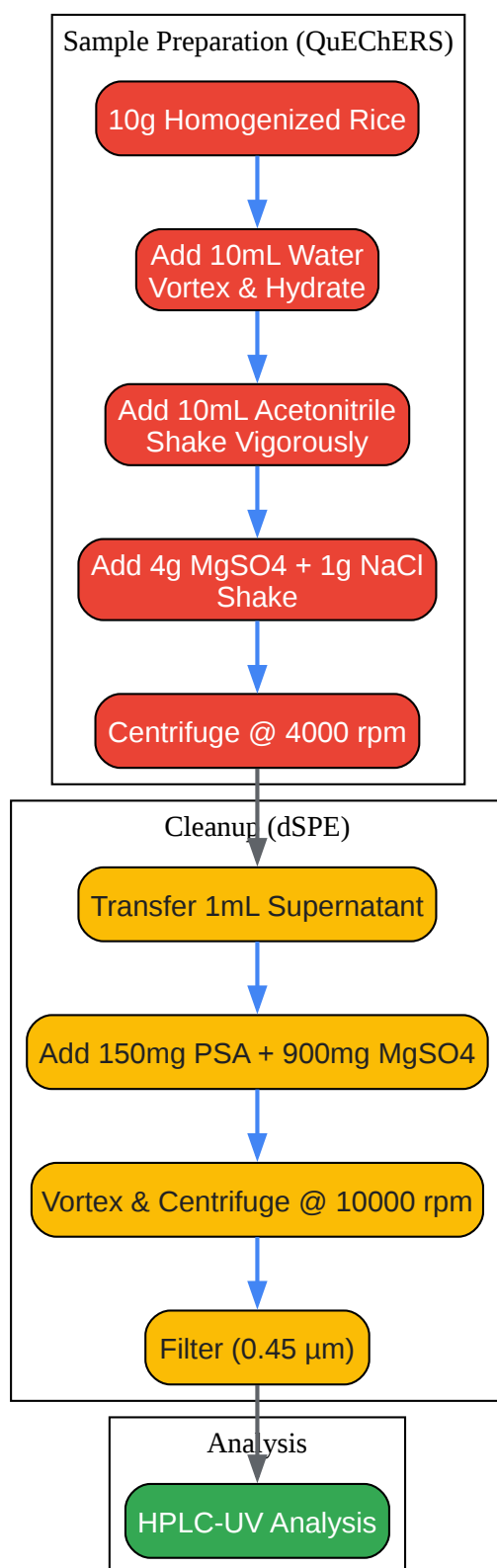
Parameter	Result
Linearity Range	0.05 - 5.0 µg/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	0.02 µg/g
Limit of Quantification (LOQ)	0.05 µg/g
Recovery (at 0.1, 0.5, 1.0 µg/g)	85 - 105%
Precision (RSD, n=6)	< 10%

Note: The UV detection wavelength of 225 nm is a recommended starting point based on the absorbance characteristics of similar carbamate pesticides. It is strongly advised to determine the specific maximum absorbance wavelength (λ_{max}) of a **methasulfocarb** standard using a UV-Vis spectrophotometer for optimal sensitivity.

Conclusion

The described HPLC-UV method provides a reliable and efficient approach for the determination of **methasulfocarb** residues in rice. The modified QuEChERS sample preparation is effective in extracting the analyte and minimizing matrix effects. The method is suitable for routine analysis in food safety and quality control laboratories.

Visualizations



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Caption: Experimental workflow for **Methasulfocarb** residue analysis in rice.

Protocols

Detailed Protocol for Sample Preparation

- **Sample Weighing:** Accurately weigh 10.0 ± 0.1 g of a representative, homogenized rice sample into a 50 mL polypropylene centrifuge tube.
- **Fortification (for QC and Method Validation):** For recovery and quality control samples, spike the sample with the appropriate volume of a **methasulfocarb** standard solution and let it stand for 30 minutes before proceeding.
- **Hydration:** Add 10 mL of HPLC-grade water to the centrifuge tube. Cap and vortex at high speed for 1 minute. Allow the sample to hydrate for at least 30 minutes at room temperature.
- **Extraction:** Add 10 mL of acetonitrile to the tube. Seal the tube tightly and shake vigorously for 1 minute by hand or using a mechanical shaker.
- **Liquid-Liquid Partitioning:** Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer.
- **First Centrifugation:** Centrifuge the tubes at 4000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer (top) from the aqueous and solid rice matrix.
- **Dispersive SPE Cleanup:** Carefully transfer 1 mL of the upper acetonitrile extract into a 2 mL microcentrifuge tube pre-filled with 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
- **Cleanup Vortex and Centrifugation:** Cap the microcentrifuge tube and vortex for 30 seconds to ensure thorough mixing of the extract with the dSPE sorbents. Centrifuge at 10,000 rpm for 2 minutes to pellet the sorbent and any remaining solid particles.
- **Final Filtration:** Using a syringe, draw the clear supernatant and filter it through a $0.45 \mu\text{m}$ syringe filter directly into a 2 mL HPLC vial. The sample is now ready for injection into the HPLC-UV system.

Detailed Protocol for HPLC-UV Analysis

- **System Equilibration:** Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 60:40 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- **Calibration Curve:** Inject 20 µL of each working standard solution in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration of **methasulfocarb**.
- **Sample Analysis:** Inject 20 µL of the prepared sample extracts.
- **Quantification:** Identify the **methasulfocarb** peak in the sample chromatogram by comparing the retention time with that of the standards. Quantify the concentration of **methasulfocarb** in the sample using the linear regression equation from the calibration curve. The final residue concentration in the rice sample (in µg/g) is calculated considering the initial sample weight and dilution factors.
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